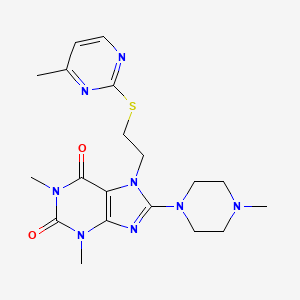

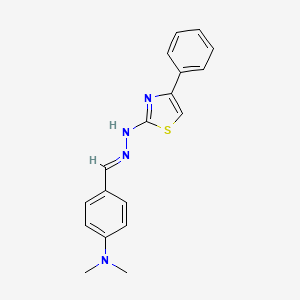

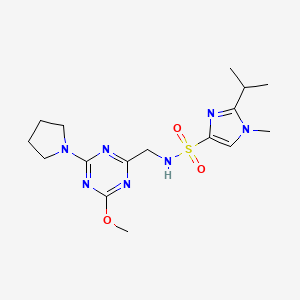

![molecular formula C16H20N2O2S2 B2513561 N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-(4-methylphenyl)ethene-1-sulfonamide CAS No. 1424664-82-3](/img/structure/B2513561.png)

N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-(4-methylphenyl)ethene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .

Synthesis Analysis

Thiazole derivatives can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis

Thiazole derivatives have several biological activities such as antihypertensive activity, anti-inflammatory activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Scientific Research Applications

Sulfonamide Applications in Medical and Environmental Sciences

Therapeutic Uses and Mechanisms : Sulfonamides, characterized by the sulfonamide group (-SO2NH2), have been integral to various therapeutic applications due to their antibacterial, antiviral, antitumor, and anti-inflammatory properties. Their mechanism often involves the inhibition of enzymes critical for the pathogen's survival or disease progression, such as carbonic anhydrases (CAs) and tyrosine kinases. For example, certain sulfonamides act as carbonic anhydrase inhibitors (CAIs), reducing intraocular pressure in glaucoma treatment, or target tumor-associated CA isoforms for antitumor activity. Novel drugs like apricoxib (a COX2 inhibitor) and pazopanib (a tyrosine kinase inhibitor) incorporate sulfonamide groups, showing significant antitumor activity (Carta, Scozzafava, & Supuran, 2012).

Environmental Impact and Analysis : The environmental presence of sulfonamides, primarily from agricultural use as veterinary antibiotics, poses risks to microbial populations and human health. Analytical methods, such as capillary electrophoresis, have been developed to detect and study sulfonamides in various matrices, aiding in understanding their behavior and impacts in the environment (Hoff & Kist, 2009).

Advanced Material and Chemical Analysis Applications

Sorbent Materials for Desulfurization : Innovative applications in materials science, such as sorbent materials for fuel desulfurization, highlight the versatility of sulfonamide derivatives. These materials leverage the strong electron donation/back-donation capabilities of sulfonamide-containing compounds for selective binding and removal of sulfur-containing pollutants from fuels, addressing the challenges of removing refractory sulfur compounds in hydrodesulfurization processes (Hernández-Maldonado & Yang, 2004).

Biopolymer Modification for Drug Delivery : The chemical modification of biopolymers with sulfonamide groups has been explored for creating new biopolymer ethers and esters with tailored properties for specific applications, including drug delivery systems. These modifications can significantly alter the physical and chemical properties of the biopolymers, making them suitable for various biomedical applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Future Directions

Mechanism of Action

Target of Action

Thiazole derivatives are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs)

Mode of Action

The mode of action of thiazole derivatives can vary widely depending on the specific compound and its targets. For example, some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities

Biochemical Pathways

Thiazole derivatives can affect a variety of biochemical pathways, depending on their specific targets and mode of action. For example, some thiazole derivatives have been found to affect pathways related to inflammation, pain perception, microbial growth, viral replication, diuresis, convulsion, neuroprotection, and tumor growth

Pharmacokinetics

The pharmacokinetic properties of thiazole derivatives can vary widely depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all affect a compound’s bioavailability and therapeutic efficacy

Result of Action

The result of action of thiazole derivatives can vary widely depending on their specific targets, mode of action, and biochemical pathways affected. For example, some thiazole derivatives have been found to have effects such as reducing inflammation, relieving pain, inhibiting microbial growth, blocking viral replication, increasing urine output, preventing convulsions, protecting neurons, and inhibiting tumor growth

Action Environment

The action environment of a compound refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can all affect a compound’s action environment

properties

IUPAC Name |

N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S2/c1-11-5-7-15(8-6-11)9-10-22(19,20)18-13(3)16-12(2)17-14(4)21-16/h5-10,13,18H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUNYKANXDDFJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NC(C)C2=C(N=C(S2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(2,4-Dimethyl-1,3-thiazol-5-YL)ethyl]-2-(4-methylphenyl)ethenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

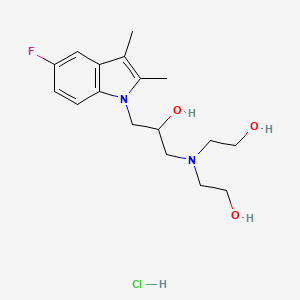

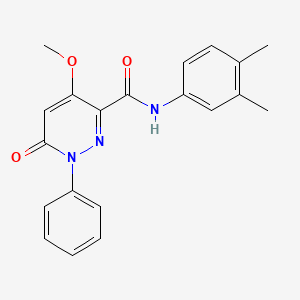

![2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B2513487.png)

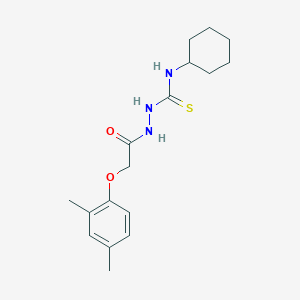

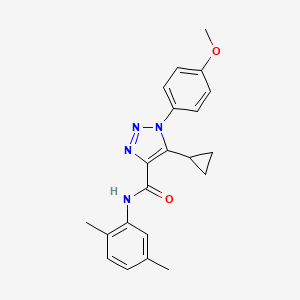

![2-Ethyl-5-((4-ethylphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2513488.png)

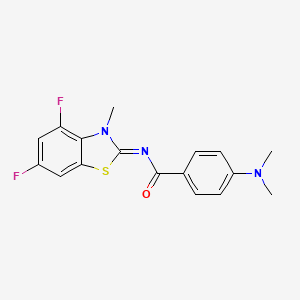

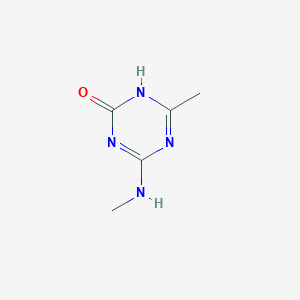

![1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2513490.png)

![N1-(2-methoxyethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2513495.png)